molecular formula C45H36FeN2 B1143154 (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron CAS No. 187682-64-0

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

Cat. No. B1143154
M. Wt: 660.642
InChI Key: KTXZYEUJQXICCA-UHFFFAOYSA-N
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Description

This section discusses the chemistry and applications of (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The compound is synthesized through reactions involving iron pentacarbonyl and dimethylaminofulvenes. These reactions yield products with varying configurations and isomers due to the influence of steric effects from NR2 groups on the formation of ring-linking C-C bonds. Dynamic NMR studies show restricted rotation about these bonds in some isomers, indicating a complex synthesis pathway with significant organic chemistry implications for the Fe2(CO)2(μ-CO)2 moieties involved (Callan et al., 1994).

Molecular Structure Analysis

X-ray diffraction studies confirm the structures of these compounds, revealing variations due to stereochemical effects. The detailed structural analysis provides insights into the coordination chemistry and molecular architecture of these iron complexes, showcasing their potential in catalysis and material science (Callan et al., 1994).

Chemical Reactions and Properties

These compounds exhibit unique reactivity patterns, including unexpected and unusual reactions due to the involvement of Fe2(CO)2(μ-CO)2 fragments. Their extensive organic chemistry, influenced by the NR2 groups, opens up new avenues for exploring organometallic chemistry and reaction mechanisms (Callan et al., 1994).

Physical and Chemical Properties Analysis

The compounds' physical and chemical properties, such as solubility, stability, and reactivity towards various substrates, are essential for their application in synthesis and catalysis. Their unique properties, derived from the pentaphenylcyclopentadienyl and dimethylaminopyrindinyl groups, make them valuable for studying iron-catalyzed processes and developing new catalytic systems.


5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is explored in terms of its synthesis, molecular structure, chemical reactions, and properties, emphasizing its role in organic synthesis and potential applications.

Synthesis Analysis

The synthesis of 5-(trifluorovinyl)dibenzothiophenium triflate, a related compound, showcases the methodology for introducing the trifluoromethyl group into complex molecules. This process involves reactions with alcohols and phenols to produce various sulfonium salts, demonstrating the versatility of trifluoromethylated reagents in organic synthesis (Feng et al., 2022).

Molecular Structure Analysis

Structural elucidation by X-ray crystallography confirms the architecture of these compounds, providing insights into their electronic structure and reactivity. Such analyses are crucial for understanding the interaction of the trifluoromethyl group with substrates and its impact on the chemical properties of the compounds.

Chemical Reactions and Properties

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate and its derivatives serve as powerful electrophilic aminating reagents, facilitating the imination of thiols and the radical amination of hydrazones. These reactions underline the compound's utility in introducing nitrogen functionalities and modifying chemical structures (Li et al., 2021).

Scientific Research Applications

  • Organic Electronics : Air-stable organometallic compounds, including derivatives of iron, have been utilized for n-doping electron-transport materials. These materials are significant in the development of p-i-n homojunction diodes, with applications in advanced electronic devices (Guo et al., 2012).

  • Catalysis : Iron complexes with α-diimine ligands are found to polymerize styrene through a catalytic chain transfer mechanism. These findings are crucial for understanding and improving polymerization processes in industrial applications (Allan et al., 2007).

  • Organometallic Chemistry : Studies on the reaction of iron pentacarbonyl with various aminofulvenes reveal intricate organic chemistry involving iron complexes. This research provides valuable insights into the behavior and potential applications of these organometallic compounds (Callan et al., 1994).

  • Biochemistry : Research involving iron(II) complexes with macrocyclic ligands as non-heme porphyrin analogues has implications for understanding biological processes involving iron. This research could lead to novel applications in biochemistry and medicine (Korendovych et al., 2007).

  • Environmental Science : Studies on iron complexes and their application in the degradation of pollutants demonstrate their potential use in environmental remediation technologies. For example, the use of iron phthalocyanine in the degradation of oxytetracycline hydrochloride highlights the role of iron complexes in advanced oxidation processes (Sun et al., 2020).

Safety And Hazards

“®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with eyes, skin, or clothing, and to use protective equipment .

properties

InChI

InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXZYEUJQXICCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

Citations

For This Compound
1
Citations
AB Cervantes - 2011 - search.proquest.com
Morita Baylis-Hillman (MBH) reaction a carbon-carbon bond forming reaction between an α, β-unsaturated carbonyl and aldehydes or activated ketones in the presence of a …
Number of citations: 5 search.proquest.com

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